molecular formula C8H8F3NO B2416437 (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol CAS No. 2248172-53-2

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol

Cat. No. B2416437
CAS RN: 2248172-53-2
M. Wt: 191.153
InChI Key: CEAWJUQORFKMMN-SCSAIBSYSA-N
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Description

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule with a molecular formula of C8H8F3NO and a molecular weight of 199.15 g/mol. In

Mechanism of Action

The mechanism of action of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to bind to certain receptors in the brain, which may be involved in its potential therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol is its high enantioselectivity, which makes it a useful chiral building block for the synthesis of other chiral compounds. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic effects in vivo. Another area of interest is its potential applications in material science, where it may be used to develop new materials with unique properties. Finally, further studies are needed to explore the limitations of this compound and develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol involves the reaction of 3,5,6-trifluoropyridine with (S)-1-phenylethanol in the presence of a chiral Lewis acid catalyst. The reaction takes place via an asymmetric transfer hydrogenation process, which results in the formation of the chiral alcohol product with high enantioselectivity.

Scientific Research Applications

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In organic synthesis, it has been used as a chiral building block for the synthesis of other chiral compounds. In material science, it has been explored for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

(2S)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-4(3-13)7-5(9)2-6(10)8(11)12-7/h2,4,13H,3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAWJUQORFKMMN-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-ol

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